![molecular formula C8H10N2O2 B2492692 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 744171-82-2](/img/structure/B2492692.png)

5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

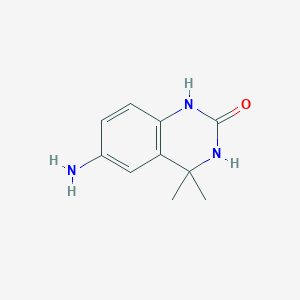

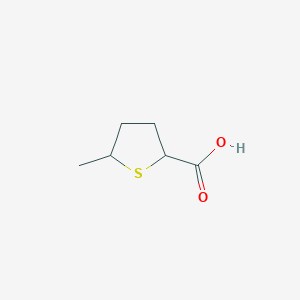

5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Functionalization

The compound 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid and its derivatives are extensively studied for their synthesis and functionalization. The imidazo[1,2-a]pyridine scaffold is highly versatile and allows for a broad range of reactions and modifications. For instance, studies have shown various pathways for the synthesis of imidazo[1,2-a]pyridine derivatives, emphasizing the flexibility of this compound in chemical synthesis. These methods include the Claisen rearrangement/cross-metathesis reaction, reduction of prochiral ketones, and continuous flow synthesis directly from 2-aminopyridines and bromopyruvic acid, highlighting the adaptability and utility of this scaffold in medicinal chemistry (İ. Yıldırım et al., 2005; A. Palmer et al., 2007; A. Herath et al., 2010).

Applications in Medicinal Chemistry

Broad Range of Therapeutic Applications

Imidazo[1,2-a]pyridine derivatives have a broad spectrum of applications in medicinal chemistry, including roles as anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibitor, and insecticidal agents. The structure of the imidazo[1,2-a]pyridine scaffold has been included in various marketed preparations, highlighting its significant therapeutic potential (A. Deep et al., 2016).

Photophysical Properties and Applications

Optical and Fluorescent Properties

The imidazo[1,2-a]pyridine scaffold also exhibits unique optical properties, making it suitable for applications in fields like optoelectronics, coordination chemistry, sensors, and chemical biology. Its ability to strongly absorb UV radiation and exhibit fluorescence makes it a candidate for cell membrane probes, facilitating the study of membrane dynamics, hydration, and fluidity, which are crucial for monitoring cellular health and exploring biochemical pathways (Łukasz Kielesiński et al., 2015; G. Renno et al., 2022).

Advancements in Synthetic Methods

Innovative Synthetic Approaches

The synthesis of imidazo[1,2-a]pyridine derivatives has evolved significantly, with continuous improvements in atom economy, use of green reagents, and functional group diversity. The development of cascade reactions and C-H functionalizations represents a substantial advance in the field, offering more efficient and environmentally friendly synthetic routes (Yue Yu et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 5H,6H,7H,8H-Imidazo[1,2-a]pyridine-6-carboxylic acid are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines, which are known to interact with a variety of cellular targets

Mode of Action

Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization . These reactions can lead to changes in the targets they interact with, potentially altering their function .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence many cellular pathways necessary for the proper functioning of cells

Result of Action

Compounds within the imidazo[1,2-a]pyridine class have been shown to exhibit a broad spectrum of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.

Properties

IUPAC Name |

5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)6-1-2-7-9-3-4-10(7)5-6/h3-4,6H,1-2,5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKSCLJWFFCROV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=CN2CC1C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445297 |

Source

|

| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139183-98-5 |

Source

|

| Record name | 5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NZ)-N-[(2,2-dichlorocyclopropyl)methyl-phenyl-lambda4-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B2492616.png)

![N-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2492618.png)

![N-(2,2-dimethoxyethyl)-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2492620.png)

![4-{[4-(Difluoromethoxy)phenyl]methyl}-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2492621.png)

![N-(4-ethoxyphenyl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2492622.png)